6-ethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide
Description
Properties
IUPAC Name |
6-ethoxy-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-3-25-17-7-5-14(12-20-17)18(24)21-11-13-4-6-15(19-10-13)16-8-9-22-23(16)2/h4-10,12H,3,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXQWMKJMINOMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=CC=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide typically involves multi-step organic synthesisThe pyrazolyl-pyridinyl moiety is then introduced via a coupling reaction, often using Suzuki-Miyaura coupling conditions . This involves the use of palladium catalysts and boron reagents under mild conditions to form the desired carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow chemistry techniques to ensure consistent reaction conditions and efficient heat and mass transfer.
Chemical Reactions Analysis
Oxidation Reactions
The ethoxy group and pyridine/pyrazole rings are susceptible to oxidative transformations:
-
Ethoxy group oxidation : Under acidic conditions with KMnO₄, the ethoxy (–OCH₂CH₃) group oxidizes to a carboxylic acid (–COOH).
-
Pyridine ring oxidation : Strong oxidizers like H₂O₂/Fe³⁺ convert the pyridine ring to pyridine N-oxide, enhancing electrophilicity.
Reaction Conditions and Outcomes
| Reaction Site | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ethoxy group | KMnO₄, H₂SO₄, 80°C, 6 hr | Carboxylic acid derivative | ~65 | |
| Pyridine ring | H₂O₂ (30%), FeCl₃, 50°C, 3 hr | Pyridine N-oxide analog | ~72 |
Hydrolysis Reactions
The amide and ethoxy groups undergo hydrolysis under varying conditions:
-
Amide hydrolysis : Concentrated HCl or NaOH cleaves the amide bond, yielding nicotinic acid and a pyridinylmethylamine intermediate.
-
Ethoxy hydrolysis : HI (48%) at reflux removes the ethoxy group, forming a hydroxylated derivative.
Key Observations
-
Acidic hydrolysis : Produces nicotinic acid (confirmed by NMR) with 85% efficiency.
-
Basic hydrolysis : Requires prolonged heating (12+ hr) for complete conversion.
Alkylation and Arylation
The pyrazole nitrogen (N1) participates in alkylation/arylation:
-
N-methylation : CH₃I/K₂CO₃ in DMF selectively alkylates the pyrazole nitrogen, forming a quaternary ammonium salt.
-
Suzuki coupling : The pyridine ring undergoes Pd-catalyzed cross-coupling with aryl boronic acids .
Comparative Reactivity
| Reaction Type | Reagents | Position Modified | Selectivity |
|---|---|---|---|
| N-methylation | CH₃I, K₂CO₃, DMF, 60°C | Pyrazole (N1) | High |
| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, 80°C | Pyridine (C4/C5) | Moderate |
Nucleophilic Aromatic Substitution (NAS)
Electron-deficient pyridine rings facilitate NAS:
-
Amine substitution : Reaction with NH₃/EtOH at 120°C replaces the ethoxy group with –NH₂.
-
Thiol substitution : NaSH in DMSO displaces ethoxy groups, forming thioether derivatives.
Kinetic Data
-
Amine substitution : Second-order kinetics (k = 0.15 M⁻¹min⁻¹).
-
Thiol substitution : 90% conversion in 4 hr at 100°C.
Electrophilic Substitution
The pyridine ring undergoes electrophilic nitration and sulfonation:
Regioselectivity
Electron-withdrawing groups (e.g., amide) direct electrophiles to meta positions relative to the substituent .
Photochemical Reactivity
UV irradiation (254 nm) induces:
-
Pyrazole ring opening : Forms a diazenyl intermediate, which rearranges to a triazole derivative .
-
Crosslinking : In polymeric matrices, generates dimers via radical recombination .
Mechanistic Insights
-
Amide hydrolysis : Proceeds via a tetrahedral intermediate stabilized by the pyridine ring’s electron-withdrawing effect.
-
Pyrazole alkylation : The N1 nitrogen’s lone pair is more accessible due to steric protection of N2 by the methyl group.
Stability Considerations
Scientific Research Applications
Medicinal Chemistry
6-ethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide is investigated for its potential as a therapeutic agent in treating various conditions, including:
- Cancer : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through targeted signaling pathways .
- Inflammatory Diseases : The compound may also have anti-inflammatory effects, potentially modulating cytokine production and reducing oxidative stress in immune cells .
Biological Studies
This compound serves as a probe to study interactions with biological targets such as enzymes and receptors. Its unique structure allows it to effectively bind to these targets, leading to significant insights into cellular processes and pathways.
Chemical Biology
In chemical biology, this compound is utilized to explore mechanisms of action at the molecular level. Its interactions can elucidate pathways involved in disease mechanisms, aiding in drug development.
Industrial Applications
In industrial settings, this compound can act as an intermediate in synthesizing more complex molecules for pharmaceuticals and agrochemicals. Its unique chemical properties make it valuable for developing novel compounds with targeted biological activities.
Mechanism of Action
The mechanism by which 6-ethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide exerts its effects involves its interaction with molecular targets such as enzymes. The compound can mimic or inhibit the action of natural substrates, thereby modulating the activity of these enzymes. This interaction often involves binding to the active site or allosteric sites, altering the enzyme’s conformation and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: Example 329 from EP 4,374,877 A2
A relevant comparator is the compound (4aR)-1-[(2,6-dichloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-N-[6-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]pyridin-3-yl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide (Example 329) from European Patent EP 4,374,877 A2 .
Structural Differences and Implications :
†Estimated via fragment-based methods due to lack of experimental data.
- Bioavailability : The ethoxy group in the target compound likely enhances solubility compared to Example 329’s trifluoromethyl groups, which increase lipophilicity and metabolic stability but may reduce aqueous solubility.
- Target Selectivity: The pyrazolylpyridine moiety may confer selectivity for kinases or receptors with hydrophobic binding pockets, whereas Example 329’s dichlorophenol and trifluoromethyl groups suggest affinity for targets requiring halogen bonding (e.g., certain proteases or nuclear receptors).
Broader Context: Nicotinamide Derivatives
Nicotinamide analogs are widely explored for NAD+ modulation, sirtuin activation, and kinase inhibition. Compared to this compound, other derivatives like nicotinamide riboside (a NAD+ precursor) prioritize metabolic stability via ribose conjugation, while seliciclib (a CDK inhibitor) incorporates purine-like bicyclic systems for ATP-competitive binding.
Biological Activity
6-ethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound features a nicotinamide core with ethoxy and pyrazolyl-pyridinyl substituents, which suggest a diverse range of biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine.
Molecular Structure:
- Molecular Formula: CHNO
- Molecular Weight: 337.4 g/mol
- CAS Number: 2034393-52-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The structural features of the compound allow for strong binding interactions, which can inhibit the activity of these targets. This inhibition can modulate several cellular pathways, leading to therapeutic effects such as anti-cancer properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related pyrazolo[3,4-b]pyridines can inhibit key kinases involved in cancer progression, such as CDK2 and CDK9, with IC values ranging from 0.36 µM to 1.8 µM .
Table 1: Inhibition Potency of Related Compounds
| Compound | Target Kinase | IC (µM) |
|---|---|---|
| Compound A | CDK2 | 0.36 |
| Compound B | CDK9 | 1.8 |
| Compound C | VEGFR-2 | 1.46 |
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. It has been shown to affect pathways related to inflammation, potentially through the inhibition of pro-inflammatory cytokines and enzymes like COX .
Case Studies
A notable study published in Bioorganic & Medicinal Chemistry Letters explored the efficacy of related compounds in preclinical models. These compounds demonstrated significant inhibition of tumor growth in xenograft models, suggesting that this compound may have similar effects .
Case Study Summary:
- Study Focus: Efficacy in tumor xenografts.
- Results: Significant reduction in tumor volume compared to control groups.
- Conclusion: Potential for development as an anticancer agent.
Research Applications
The compound's unique structure makes it a valuable candidate for further research in several domains:
- Medicinal Chemistry: As a lead compound for developing new therapeutic agents targeting cancer and inflammatory diseases.
- Chemical Biology: To probe cellular processes and understand interactions with biological targets.
Q & A
Basic Research Questions
Q. What optimized synthetic routes are reported for 6-ethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide and structurally related compounds?
- Methodological Answer : Nicotinamide derivatives are commonly synthesized via coupling reactions using activating agents like NMI-MsCl (1-methylimidazole-methanesulfonyl chloride). For example, nicotinamide analogs in (e.g., 5h , 5i ) were synthesized via condensation of activated carboxylic acids with amine-containing intermediates under mild conditions . Key steps include:
- Step 1 : Activation of the carboxylic acid group using NMI-MsCl.
- Step 2 : Coupling with a substituted pyridinylmethylamine intermediate.
- Step 3 : Purification via column chromatography and characterization by ¹H/¹³C NMR and mass spectrometry.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use multi-modal characterization:
- ¹H/¹³C NMR : Assign peaks based on substituent electronic environments (e.g., ethoxy groups show distinct δ ~1.3–1.5 ppm for CH₃ and δ ~4.0–4.2 ppm for OCH₂) .
- Mass Spectrometry (MS) : Confirm molecular weight (predicted ~394 g/mol) via high-resolution MS (HRMS) or ESI-MS.
- X-ray Crystallography : For crystalline analogs (e.g., pyrazole-carboxamide in ), unit cell parameters (e.g., monoclinic P21/n space group) provide definitive structural confirmation .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in biological activity data for pyrazole-nicotinamide hybrids?
- Methodological Answer :
- Step 1 : Validate assay reproducibility using standardized protocols (e.g., cell lines, incubation times).
- Step 2 : Perform structure-activity relationship (SAR) studies. For example, shows that substituents on the pyrazole ring (e.g., 4-methoxy vs. 4-fluoro in I-36 vs. I-37 ) significantly alter bioactivity .
- Step 3 : Use computational docking to compare binding modes in target proteins (e.g., kinase or receptor models).
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipinski’s Rule of Five : Predict solubility and permeability (e.g., logP <5, molecular weight <500).
- Molecular Dynamics (MD) Simulations : Assess stability in aqueous vs. lipid membranes.
- ADMET Prediction Tools : Use software like SwissADME to estimate metabolic stability (e.g., CYP450 interactions).
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies :
- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours.
- Thermal Stability : Heat at 40–80°C and monitor decomposition via HPLC .
- Analytical Tools : Use HPLC-DAD/UV to quantify degradation products and LC-MS to identify structural modifications.
Methodological Frameworks
Q. How can researchers design SAR studies for pyrazole-nicotinamide hybrids?
- Framework :
- Core Modifications : Vary substituents on the pyrazole (e.g., 1-methyl vs. 1-ethyl) and nicotinamide (e.g., ethoxy vs. methoxy).
- Biological Testing : Screen against target enzymes/cells (e.g., kinase inhibition assays in ) .
- Data Analysis : Use statistical tools (e.g., IC₅₀ comparisons, ANOVA) to identify critical substituents.
Q. What techniques are recommended for analyzing crystallographic data of related compounds?
- Techniques :
- Single-Crystal X-ray Diffraction : Resolve bond lengths/angles (e.g., C–N bonds in pyrazole rings ~1.34 Å) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking).
Contradiction Resolution
Q. How to address discrepancies in reported biological activity between in vitro and in vivo studies?
- Approach :
- Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic clearance.
- Species-Specific Differences : Compare metabolic pathways in human vs. animal models (e.g., cytochrome P450 isoforms).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
